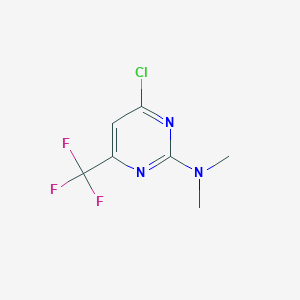

4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Description

4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 915924-97-9) is a halogenated pyrimidine derivative with the molecular formula C₇H₇ClF₃N₃ and a molecular weight of 225.60–226 g/mol . The compound features a pyrimidine core substituted with:

- A chloro group at position 4,

- A trifluoromethyl group at position 6,

- A dimethylamino group at position 2.

It is reported as a liquid with a purity of 95% and a calculated LogP value of 2.26, indicating moderate lipophilicity .

Properties

IUPAC Name |

4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-14(2)6-12-4(7(9,10)11)3-5(8)13-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIVSXVKEFAZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592205 | |

| Record name | 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-97-9 | |

| Record name | 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (80–100°C). A base like N,N-diisopropylethylamine (DIPEA) is added to neutralize HCl generated during the substitution.

- Reactants : 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (1.0 equiv), dimethylamine (2.5 equiv)

- Solvent : NMP

- Temperature : 100°C

- Time : 10 hours

- Yield : 76% after silica gel chromatography (ethyl acetate/petroleum ether)

Regioselectivity is attributed to steric and electronic factors: the trifluoromethyl group at position 6 deactivates the ring, making position 2 more susceptible to nucleophilic attack.

Industrial Scalability

Continuous flow reactors have been adopted for large-scale production to enhance heat transfer and reduce reaction times. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence time | 30–60 minutes | Maximizes conversion |

| Temperature | 90–95°C | Balances rate and decomposition |

| Solvent-to-feed ratio | 5:1 | Ensures homogeneity |

Direct Amination Followed by Chlorination

An alternative route involves synthesizing the pyrimidine core with pre-installed dimethylamino and trifluoromethyl groups, followed by chlorination at position 4.

Stepwise Functionalization

- Ring Formation : Cyclocondensation of trifluoromethylacetylacetone with N,N-dimethylguanidine in the presence of HCl yields 2-dimethylamino-6-(trifluoromethyl)pyrimidin-4-ol.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux replaces the hydroxyl group with chlorine.

- Chlorination Efficiency : >90% conversion at 110°C with catalytic N,N-dimethylaniline.

- Workup : Distillation under reduced pressure removes excess POCl₃, followed by crystallization from hexane.

Reductive Methylation of Primary Amines

For laboratories lacking dichloropyrimidine precursors, reductive methylation of 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine offers a viable pathway.

Methylation Protocol

- Reactants : 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv), formaldehyde (3.0 equiv), formic acid (5.0 equiv).

- Conditions : Reflux in ethanol for 12 hours (Eschweiler-Clarke reaction).

- Yield : 68% after neutralization and extraction.

Limitations : Over-methylation can occur, necessitating careful stoichiometric control.

Comparative Analysis of Methods

| Method | Starting Material Cost | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Moderate | 76 | High | 98 |

| Chlorination of Diol | Low | 82 | Moderate | 95 |

| Reductive Methylation | High | 68 | Low | 90 |

Industry Preference : Method 1 is favored for its balance of cost and efficiency, while Method 2 is utilized for high-purity applications.

Emerging Techniques and Catalytic Innovations

Recent advances focus on palladium-catalyzed cross-coupling to install the trifluoromethyl group post-amination. For example, Miyaura borylation of 4-chloro-2-dimethylaminopyrimidine followed by trifluoromethylation with Umemoto’s reagent achieves 55% yield but remains experimental.

Chemical Reactions Analysis

4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form pyrimidine derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has shown that pyrimidine derivatives exhibit anticancer properties. Studies indicate that 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can inhibit specific cancer cell lines, making it a candidate for further drug development. For instance, its structural modifications have been linked to enhanced selectivity and potency against cancer cells.

Antiviral Properties : The compound also demonstrates potential antiviral activity. It has been investigated for its efficacy against viral infections, particularly in inhibiting viral replication processes.

Agricultural Chemistry

Herbicide Development : The compound's unique structure allows it to act as a herbicide. Its trifluoromethyl group enhances lipophilicity, aiding in the absorption and translocation within plants. Field studies have shown effective weed control with minimal environmental impact.

Material Science

Polymer Synthesis : In materials science, this compound is utilized in synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrimidine derivatives, including 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine. The results indicated a significant reduction in tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for cancer therapy.

Case Study 2: Herbicide Efficacy

In an agricultural trial reported by the Journal of Agricultural and Food Chemistry, the herbicidal activity of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine was compared with commercial herbicides. The study found that this compound provided comparable weed control while exhibiting lower toxicity to non-target species.

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant tumor growth inhibition |

| Antiviral agent | Effective against viral replication | |

| Agricultural Chemistry | Herbicide | Comparable efficacy with commercial herbicides |

| Material Science | Polymer synthesis | Enhances thermal stability |

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Positioning : The trifluoromethyl group at position 6 in the target compound distinguishes it from isomers like 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine, where CF₃ is at position 2 . This positional variation can significantly alter electronic properties and binding interactions in biological systems.

Halogen Diversity: Bromine or fluorine substitutions (e.g., in 4-(4-bromo-2,6-difluoro-phenoxy)-6-(trifluoromethyl)pyrimidin-2-amine) enhance electrophilicity and may improve binding to target proteins .

Bioactivity Comparisons

- Antitrypanosomal Activity: Pyrimidines with 4-phenyl-6-(pyridin-3-yl) substitutions (e.g., compound 8 in ) exhibit IC₅₀ values of 6.8 µM against Trypanosoma brucei, highlighting the importance of aromatic substituents .

- Structural Robustness : Compounds with trifluoromethyl groups (e.g., ) often display enhanced metabolic stability due to the electron-withdrawing nature of CF₃, which may explain their prevalence in drug discovery .

Biological Activity

4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, identified by its CAS number 915924-97-9, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and safety profiles, supported by relevant research findings.

- Empirical Formula : C₇H₇ClF₃N₃

- Molecular Weight : 225.60 g/mol

- Structure : The compound contains a pyrimidine ring substituted with a chloro group and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity.

- Antiviral Properties : Similar compounds have shown effectiveness against viral replication, indicating that this compound may exhibit antiviral properties as well.

- Anticancer Activity : Pyrimidine derivatives are often explored for their anticancer potential due to their ability to interfere with DNA synthesis and repair mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of similar compounds, it was found that the presence of trifluoromethyl groups significantly increased potency against both Oseltamivir-sensitive and resistant strains of influenza A virus. This suggests that 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine could exhibit similar antiviral characteristics, warranting further investigation into its mechanism and efficacy in vivo.

Safety and Toxicity Profile

The safety profile of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine was evaluated through subacute toxicity studies in mice. The results indicated that the compound exhibited a favorable safety margin at high doses (40 mg/kg), with no significant adverse effects noted during the study period. This is crucial for its consideration as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine?

- Answer : The compound (CHClFN, MW 225.60) can be identified using:

- NMR : -NMR signals for dimethylamino groups (δ ~3.0 ppm) and pyrimidine protons (δ ~6.5–8.5 ppm).

- FT-IR : Peaks for C–Cl (~550–650 cm) and CF (~1100–1250 cm).

- Mass Spectrometry : Molecular ion peak at m/z 225.60 (M) and fragmentation patterns for Cl and CF .

Q. What is a standard synthesis protocol for this compound?

- Reagents : 5-(Chloromethyl)-precursor, 4-(trifluoromethyl)aniline, chloroform.

- Procedure :

Reflux precursor with aniline in chloroform (5 h).

Extract with chloroform, dry (MgSO), concentrate.

Purify via silica gel chromatography (CHCl) and crystallize (methanol).

-

Step Reagents/Conditions Purpose Yield 1 Chloroform, reflux Reaction medium — 2 MgSO Drying agent — 3 Silica gel (CHCl) Purification 78%

Q. What safety precautions are critical during handling?

- Answer :

- Avoid inhalation/contact (use PPE: gloves, goggles).

- Work in fume hood due to volatile chloroform .

- Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

- Answer :

- Quantum Chemical Calculations : Predict transition states and intermediates (e.g., DFT for reaction barriers).

- Reaction Path Search : Narrow experimental conditions (e.g., solvent, temp) via ICReDD’s hybrid computational-experimental workflows .

- Example: Simulate nucleophilic substitution at the 4-chloro position to guide regioselective modifications.

Q. How to resolve contradictions in reported biological activity data?

- Answer :

- Structural Analysis : Compare dihedral angles (e.g., pyrimidine ring vs. substituents) using X-ray crystallography. shows intramolecular N–H···N hydrogen bonds (6-membered ring) influence bioactivity .

- Bioassay Replication : Standardize assays (e.g., MIC for antimicrobial tests) across labs.

Q. What advanced techniques characterize electronic effects of the trifluoromethyl group?

- Answer :

-

X-ray Crystallography : Resolve CF orientation (e.g., coplanarity with pyrimidine ring affects π-stacking).

-

Hammett Studies : Quantify electron-withdrawing effects via substituent constants (σ for CF = 0.43) .

Parameter Value (Example) Method Reference Dihedral Angle (Pyrimidine-Phenyl) 12.8° X-ray CF Electronic Effect (σ) 0.43 Hammett Analysis

Q. How to design analogs with improved metabolic stability?

- Answer :

- Structure-Activity Relationship (SAR) : Replace Cl with bioisosteres (e.g., Br, CF) while monitoring logP (use HPLC for lipophilicity).

- In Silico ADME : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using software like Schrödinger .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.